A Senior Application Scientist's Guide to 4-Nitrophenyl bromoacetate: Properties, Reactivity, and Synthetic Utility
A Senior Application Scientist's Guide to 4-Nitrophenyl bromoacetate: Properties, Reactivity, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of a Bifunctional Reagent in Modern Synthesis
4-Nitrophenyl bromoacetate (CAS No: 19199-82-7) is a bifunctional organic compound that serves as a valuable reagent in chemical synthesis, particularly within the realms of medicinal chemistry and drug discovery.[1][2] Its utility stems from a molecular architecture that incorporates two distinct reactive centers: a highly reactive α-bromoacetyl moiety and a p-nitrophenyl ester. This unique combination allows for its use as a versatile alkylating agent and a precursor for introducing specific chemical motifs into target molecules.[3][4] This guide provides an in-depth examination of its core physicochemical properties, reactivity profile, and practical applications, grounded in established experimental insights.
Molecular Structure and Core Physicochemical Properties
The structure of 4-Nitrophenyl bromoacetate is fundamental to its reactivity. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the ester's carbonyl carbon and makes the p-nitrophenoxide a good leaving group. Simultaneously, the bromine atom provides a reactive site for nucleophilic substitution.
Caption: 2D Chemical Structure of 4-Nitrophenyl bromoacetate.
A summary of its key physicochemical properties is presented below, providing essential data for experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 19199-82-7 | [1][5][6] |
| Molecular Formula | C₈H₆BrNO₄ | [1][5][7] |
| Molecular Weight | 260.04 g/mol | [1][6] |
| Appearance | Off-white to yellow crystalline solid/powder | [8] |
| Melting Point | 83-85 °C | [3][9][10] |
| Boiling Point | 362.3 °C at 760 mmHg (estimate) | [3] |
| Solubility | Hydrolyzes in water. Soluble in various organic solvents. | [3][9][11] |
| Stability | Stable under normal storage conditions. Moisture sensitive. | [5][8] |
| Storage Temperature | 0-6 °C, Keep refrigerated in a dry, well-ventilated place. | [3][8][9] |
Reactivity Profile and Mechanistic Considerations
The synthetic utility of 4-Nitrophenyl bromoacetate is a direct consequence of its dual reactivity.
-
Electrophilic Alkylation Site: The primary C-Br bond is highly susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This Sₙ2 reaction is efficient due to the electron-withdrawing effect of the adjacent ester carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. This makes the compound an excellent reagent for introducing a carboxymethyl equivalent onto a nucleophilic atom.
-
Activated Ester for Acylation: The p-nitrophenyl group is an excellent leaving group.[4] This property activates the ester carbonyl for nucleophilic acyl substitution. While the bromoacetate moiety is typically more reactive towards nucleophiles, under specific conditions (e.g., with stronger, more sterically hindered nucleophiles or after the initial alkylation has occurred), the ester can undergo cleavage.
This dual functionality allows for sequential reactions or its use as a linker in bioconjugation and materials science, where one part of the molecule can be anchored via alkylation and the other via ester chemistry.
Synthesis and Purification: A Standard Laboratory Protocol
4-Nitrophenyl bromoacetate is typically synthesized via the esterification of 4-nitrophenol with bromoacetyl bromide.[3] The protocol below outlines a standard, reliable method.
Caption: Synthetic workflow for 4-Nitrophenyl bromoacetate.
Experimental Protocol: Synthesis of 4-Nitrophenyl bromoacetate
-
Rationale: This procedure utilizes the high reactivity of an acid bromide (bromoacetyl bromide) with a phenol (4-nitrophenol). An aprotic solvent is chosen to prevent hydrolysis of the acid bromide. A weak, non-nucleophilic base is often included to scavenge the HBr byproduct, driving the reaction to completion.
-
Materials & Reagents:
-
4-Nitrophenol
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for recrystallization
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base (Optional but Recommended): If using a base, add triethylamine (1.1 eq) dropwise to the cooled solution.
-
Addition of Acylating Agent: Add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid bromide and HBr), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the product as a crystalline solid.
-
Spectroscopic Characterization
Confirming the identity and purity of synthesized 4-Nitrophenyl bromoacetate is crucial. Below are the expected spectroscopic signatures.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the p-substituted ring (two doublets, typically between 7.5-8.5 ppm) and a singlet for the methylene protons (-CH₂-Br) adjacent to the bromine and carbonyl group (typically around 4.0-4.5 ppm).[12]
-
¹³C NMR: Key signals include the carbonyl carbon of the ester (around 165-170 ppm), the methylene carbon (-CH₂-Br) (around 25-30 ppm), and four distinct signals for the aromatic carbons.[6]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the ester at approximately 1750-1770 cm⁻¹. Also prominent will be the C-O ester stretches and the characteristic asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[13][14]
Safety, Handling, and Storage
Due to its reactivity, proper handling of 4-Nitrophenyl bromoacetate is imperative.
-
Hazards: The compound is a known irritant. It causes skin irritation and serious eye damage.[5][8] It may also cause respiratory irritation upon inhalation of dust.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Storage and Stability: 4-Nitrophenyl bromoacetate is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][8] For long-term stability, it should be kept refrigerated (0-6 °C).[3][9]
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water, as these can lead to decomposition.[5][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.[5][8]
Conclusion
4-Nitrophenyl bromoacetate is a powerful and versatile reagent for chemical synthesis. Its value lies in its predictable dual reactivity, allowing for targeted alkylation and ester-based modifications. For researchers in drug development, it serves as a key building block for constructing complex molecular architectures and for bioconjugation applications. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory, enabling the advancement of novel therapeutic agents and chemical probes.
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Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. Retrieved from [Link]
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MP Biomedicals. (n.d.). p-Nitrophenyl acetate. Retrieved from [Link]
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